molecular formula C17H24FN3O2 B11609415 1-[2-Fluoro-4-nitro-5-(piperidin-1-yl)phenyl]azepane

1-[2-Fluoro-4-nitro-5-(piperidin-1-yl)phenyl]azepane

Cat. No.: B11609415
M. Wt: 321.4 g/mol
InChI Key: HHUKIVSRDBWMNB-UHFFFAOYSA-N
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Description

1-[2-Fluoro-4-nitro-5-(piperidin-1-yl)phenyl]azepane is a complex organic compound that features a unique combination of functional groups, including a fluoro, nitro, and piperidinyl group attached to a phenyl ring, which is further connected to an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Fluoro-4-nitro-5-(piperidin-1-yl)phenyl]azepane typically involves multi-step organic reactionsThe final step involves the formation of the azepane ring through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-Fluoro-4-nitro-5-(piperidin-1-yl)phenyl]azepane can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The fluoro group can be substituted with other nucleophiles.

    Substitution: The piperidinyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used.

    Substitution: Sodium hydride (NaH) and various alkyl halides can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-[2-Fluoro-4-nitro-5-(piperidin-1-yl)phenyl]azepane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-Fluoro-4-nitro-5-(piperidin-1-yl)phenyl]azepane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidinyl group may enhance the compound’s ability to bind to specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-Fluoro-4-nitro-5-(piperidin-1-yl)phenyl]azepane is unique due to its combination of functional groups, which impart distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H24FN3O2

Molecular Weight

321.4 g/mol

IUPAC Name

1-(2-fluoro-4-nitro-5-piperidin-1-ylphenyl)azepane

InChI

InChI=1S/C17H24FN3O2/c18-14-12-17(21(22)23)16(20-10-6-3-7-11-20)13-15(14)19-8-4-1-2-5-9-19/h12-13H,1-11H2

InChI Key

HHUKIVSRDBWMNB-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C(=C2)N3CCCCC3)[N+](=O)[O-])F

Origin of Product

United States

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